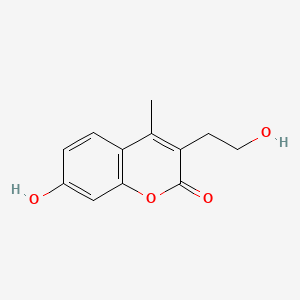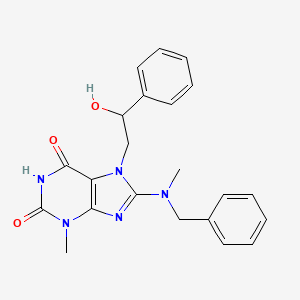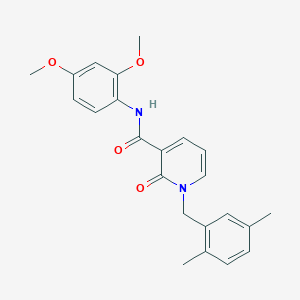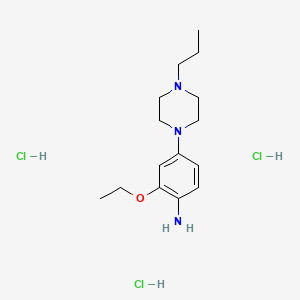
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is a compound with the molecular formula C12H12O4 . It has an average mass of 220.221 Da and a monoisotopic mass of 220.073563 Da . It is also known by other names such as 2H-1-Benzopyran-2-one, 7-hydroxy-3-(2-hydroxyethyl)-4-methyl- .
Synthesis Analysis
The synthesis of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is often achieved through the Pechmann coumarin synthesis method . This method involves the influence of various Lewis acids on the reaction . The optimal synthesis conditions of 7-hydroxy-4-substituted coumarins have been explored . A possible mechanism has been proposed based on experimental results .Molecular Structure Analysis
The molecular structure of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be analyzed using various spectroscopic techniques . The structure corresponds to the structure of 7H4MC .Chemical Reactions Analysis
The chemical reactions involving 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin are thought to involve the initial formation of a β-hydroxy ester, which then cyclises and dehydrates to yield the coumarin .Physical And Chemical Properties Analysis
The physical and chemical properties of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin include a density of 1.3±0.1 g/cm3, boiling point of 452.2±45.0 °C at 760 mmHg, vapour pressure of 0.0±1.2 mmHg at 25°C, enthalpy of vaporization of 75.0±3.0 kJ/mol, and flash point of 180.8±22.2 °C . It also has a molar refractivity of 57.2±0.3 cm3, #H bond acceptors: 4, #H bond donors: 2, #Freely Rotating Bonds: 2, #Rule of 5 Violations: 0, ACD/LogP: 2.03, ACD/LogD (pH 5.5): 1.73, ACD/BCF (pH 5.5): 12.16, ACD/KOC (pH 5.5): 207.92, ACD/LogD (pH 7.4): 1.65, ACD/BCF (pH 7.4): 10.04, ACD/KOC (pH 7.4): 171.67, Polar Surface Area: 67 Å2, Polarizability: 22.7±0.5 10-24 cm3, Surface Tension: 53.5±3.0 dyne/cm, Molar Volume: 166.6±3.0 cm3 .Applications De Recherche Scientifique
Antibacterial Effects
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin has shown a broad spectrum of antibacterial effects against various bacteria such as Staphylococcus epidermidis, Staphylococcus aureus, and Bacillus cereus. These properties suggest potential use as lead compounds for drug discovery .
Choleretic and Antispasmodic Drug
This compound is used as a choleretic and antispasmodic drug, which means it can promote the discharge of bile from the system and relieve spasms or cramps in the stomach and intestines .
Enzyme Activity Determination
It serves as a standard for fluorometric determination of enzyme activity, such as β-galactosidase, which is crucial in various biochemical assays .
Antimicrobial Activities
Coumarin-based derivatives, including 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin, have been synthesized and evaluated for their antimicrobial activities against a range of Gram-positive and Gram-negative bacteria .
Fluorescent Probes
Due to its good biological activity, it has application value in fluorescent probes, which are essential tools in molecular biology and biomedical research to visualize certain components within a biological process .
Material Science
In material science, this compound has been used to enhance the mechanical, optical, and antioxidant properties of polyvinyl alcohol/oxidized maize starch blend films, indicating its potential in developing new materials with improved characteristics .
Safety and Hazards
The compound is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation . The conventional acids such as sulfuric acid, aluminum chloride, phosphorus oxychloride, polyphosphoric acid, etc., that are used for catalyzing this reaction are hazardous and cannot be recovered .
Orientations Futures
Mécanisme D'action
Target of Action
The primary target of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin is actin . Actin is a protein that forms the cytoskeleton, which is crucial for cell shape, internal organization, and a variety of cellular functions, including the transportation of vesicles, organelles, and intracellular signaling .
Mode of Action
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin binds to actin and affects the structure of the cytoskeleton . At high concentrations, it prevents the polymerization of actin, whereas it enhances it at low concentrations . This interaction with actin can lead to changes in cell shape and function .
Biochemical Pathways
Coumarins are known to be synthesized through the phenylpropanoid pathway, a branch of the larger plant secondary metabolism pathway . The biosynthesis of coumarin involves several enzymatic steps .
Pharmacokinetics
These properties significantly impact the bioavailability of the compound .
Result of Action
The molecular and cellular effects of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin’s action are largely dependent on its interaction with actin. By modulating actin polymerization, it can influence cell shape, movement, and various cellular processes . Additionally, many coumarin derivatives have been found to exhibit good biological activities, including anticoagulant, anti-inflammatory, antibacterial, anticancer, and anti-HIV activities .
Action Environment
The action, efficacy, and stability of 7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin can be influenced by various environmental factors. For instance, the use of different Lewis acids in the synthesis of coumarin derivatives can affect the reaction . Moreover, the compound’s action can be influenced by the cellular environment, including the presence of other molecules and the pH of the environment .
Propriétés
IUPAC Name |
7-hydroxy-3-(2-hydroxyethyl)-4-methylchromen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12O4/c1-7-9-3-2-8(14)6-11(9)16-12(15)10(7)4-5-13/h2-3,6,13-14H,4-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGFYFKJZGIZMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2)O)CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-Hydroxy-4-methyl-3-(2-hydroxy-ethyl)coumarin | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[1-(2-chloropyridine-3-carbonyl)piperidin-4-yl]benzenesulfonamide](/img/structure/B2995784.png)
![tert-butyl 4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B2995789.png)
![2-Chloro-N-[4-(3-methyl-1,2-oxazol-5-yl)oxan-4-yl]propanamide](/img/structure/B2995790.png)


![3-(7-(tert-butyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)-N-(4-ethylphenyl)propanamide](/img/structure/B2995795.png)
![2-[(4-Bromophenyl)methylsulfanyl]-1-propylsulfonyl-4,5-dihydroimidazole](/img/structure/B2995796.png)
![2-[[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]amino]carbamoyl]benzoic Acid](/img/structure/B2995797.png)




![methyl 2-{[(3-hydroxy-2H-1,4-benzothiazin-2-yl)acetyl]amino}thiophene-3-carboxylate](/img/structure/B2995805.png)
